molecular formula C12H25ClN2O2 B13932228 Tert-butyl 2-amino-3-piperidin-4-ylpropanoate;hydrochloride

Tert-butyl 2-amino-3-piperidin-4-ylpropanoate;hydrochloride

Cat. No.: B13932228
M. Wt: 264.79 g/mol
InChI Key: OAGOLJCYHJAQHL-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-3-piperidin-4-ylpropanoate;hydrochloride is a chemical compound with the molecular formula C13H27ClN2O2 It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-3-piperidin-4-ylpropanoate;hydrochloride typically involves the reaction of tert-butyl 2-amino-3-piperidin-4-ylpropanoate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product. The compound is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-3-piperidin-4-ylpropanoate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Tert-butyl 2-amino-3-piperidin-4-ylpropanoate;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-3-piperidin-4-ylpropanoate;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. Further research is needed to elucidate the detailed mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2,6-dioxopiperidin-3-ylcarbamate: Another piperidine derivative with similar structural features.

    Tert-butyl piperidin-4-ylcarbamate: Shares the piperidine core structure.

Uniqueness

Tert-butyl 2-amino-3-piperidin-4-ylpropanoate;hydrochloride is unique due to its specific functional groups and potential applications. Its combination of tert-butyl and piperidine moieties provides distinct chemical properties and reactivity patterns, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C12H25ClN2O2

Molecular Weight

264.79 g/mol

IUPAC Name

tert-butyl 2-amino-3-piperidin-4-ylpropanoate;hydrochloride

InChI

InChI=1S/C12H24N2O2.ClH/c1-12(2,3)16-11(15)10(13)8-9-4-6-14-7-5-9;/h9-10,14H,4-8,13H2,1-3H3;1H

InChI Key

OAGOLJCYHJAQHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CC1CCNCC1)N.Cl

Origin of Product

United States

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